Cas no 474-77-1 (Cholest-5-en-3-ol, (3a)-)

Cholest-5-en-3-ol, (3a)- structure
Cholest-5-en-3-ol, (3a)- structure
商品名:Cholest-5-en-3-ol, (3a)-
CAS番号:474-77-1
MF:C27H46O
メガワット:386.65354
CID:332239
PubChem ID:5283629

Cholest-5-en-3-ol, (3a)- 化学的及び物理的性質

名前と識別子

    • Cholest-5-en-3-ol, (3a)-
    • 5-CHOLESTEN-3A-OL
    • Cholest-5-en-3-ol (3 alpha)
    • Epicholesterol
    • Cholest-5-en-3-ol, (3.alpha.)-
    • SCHEMBL157673
    • Cholest-5-en-3-ol, (3alpha)-
    • UNII-MP3S3KD84I
    • SR-05000000442
    • (3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
    • 3alpha-Cholesterol
    • .ALPHA.-CHOLESTEROL
    • AT29488
    • epi-Cholesterol
    • DTXSID50415281
    • Cholest-5-en-3alpha-ol
    • alpha-Cholesterol
    • LMST01010081
    • SR-05000000442-2
    • Q27284159
    • 474-77-1
    • MP3S3KD84I
    • HVYWMOMLDIMFJA-VEIPTCAHSA-N
    • SR-05000000442-3
    • Cholest-5-en-3-ol #
    • Epicholesterol [MI]
    • 3.ALPHA.-CHOLESTEROL
    • 3-Epicholesterol
    • 3-Epi -Cholesterol
    • インチ: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25,28H,6-8,10-17H2,1-5H3
    • InChIKey: HVYWMOMLDIMFJA-UHFFFAOYSA-N
    • ほほえんだ: CC(CCCC(C1C2(C)C(C3C(CC2)C2(C)C(CC(O)CC2)=CC3)CC1)C)C

計算された属性

  • せいみつぶんしりょう: 386.354866g/mol
  • ひょうめんでんか: 0
  • XLogP3: 8.7
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 386.354866g/mol
  • 単一同位体質量: 386.354866g/mol
  • 水素結合トポロジー分子極性表面積: 20.2Ų
  • 重原子数: 28
  • 複雑さ: 591
  • 同位体原子数: 0
  • 原子立体中心数の決定: 8
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.9610 (rough estimate)
  • ゆうかいてん: 141.5°
  • ふってん: 452.8°C (rough estimate)
  • フラッシュポイント: 209.3 ºC
  • 屈折率: 1.5100 (estimate)
  • PSA: 20.23000
  • LogP: 7.38870
  • ひせんこうど: D30 -35° (c = 1 in alcohol)

Cholest-5-en-3-ol, (3a)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM701383-25mg
EPICHOLESTEROL
474-77-1 95%+
25mg
$78 2024-07-16
1PlusChem
1P00DEMH-25mg
EPICHOLESTEROL
474-77-1 97%
25mg
$101.00 2024-05-01
A2B Chem LLC
AG24681-1g
EPICHOLESTEROL
474-77-1
1g
$1477.00 2024-04-20
Aaron
AR00DEUT-25mg
EPICHOLESTEROL
474-77-1 98%
25mg
$1132.00 2025-02-13
Aaron
AR00DEUT-10mg
EPICHOLESTEROL
474-77-1 98%
10mg
$607.00 2025-02-13
Aaron
AR00DEUT-5mg
EPICHOLESTEROL
474-77-1 98%
5mg
$382.00 2025-02-13

Cholest-5-en-3-ol, (3a)- 関連文献

Cholest-5-en-3-ol, (3a)-に関する追加情報

Cholest-5-en-3-ol, (3a)-: A Comprehensive Overview

Cholest-5-en-3-ol, (3a)-, also known by its CAS number 474-77-1, is a steroidal alcohol that has garnered significant attention in the fields of pharmacology and biotechnology. This compound is a derivative of cholesterol, with a hydroxyl group at the 3-position and a double bond between carbons 5 and 6 in the sterol nucleus. Its unique structure has made it a valuable molecule in various research and industrial applications.

The stereochemistry of Cholest-5-en-3-ol, (3a)- plays a crucial role in its biological activity. The (3a) configuration refers to the specific arrangement of substituents around the hydroxyl group, which is critical for its interactions with cellular membranes and proteins. Recent studies have highlighted its potential as a precursor for the synthesis of more complex steroidal compounds, including those with anti-inflammatory and anticancer properties.

One of the most promising areas of research involving Cholest-5-en-3-ol, (3a)- is its role in drug development. Scientists have explored its ability to modulate cellular cholesterol metabolism, which is a key factor in diseases such as atherosclerosis and neurodegenerative disorders. For instance, studies published in Nature Communications have demonstrated that this compound can influence the activity of scavenger receptors, which are involved in cholesterol uptake by macrophages.

In addition to its pharmacological applications, Cholest-5-en-3-ol, (3a)- has been investigated for its potential in biotechnological processes. Researchers have developed novel synthetic pathways to produce this compound using engineered microorganisms, which could significantly reduce production costs compared to traditional chemical synthesis methods. These advancements are particularly relevant in the context of increasing demand for steroidal compounds in the pharmaceutical industry.

The structural elucidation and characterization of Cholest-5-en-3-ol, (3a)- have been made possible through advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These methods have provided insights into the spatial arrangement of atoms within the molecule, which is essential for understanding its interactions with biological systems.

From an environmental perspective, the synthesis and disposal of Cholest-5-en-3-ol, (3a)- must adhere to strict regulations to minimize ecological impact. Researchers are actively exploring green chemistry approaches to synthesize this compound using renewable resources and catalytic processes that reduce waste generation.

In conclusion, Cholest-5-en-3-aenol, or CAS No. 474771 (i.e.,, Cholest–5–en–3–ol), remains a focal point in scientific research due to its versatile properties and potential applications across multiple disciplines. As new findings emerge from ongoing studies, this compound is expected to play an increasingly important role in advancing medical treatments and biotechnological innovations.

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atkchemica
(CAS:474-77-1)Cholest-5-en-3-ol, (3a)-
CL14423
清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ